Mcl-1 inhibitor 10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

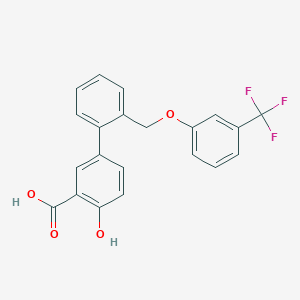

C21H15F3O4 |

|---|---|

Molekulargewicht |

388.3 g/mol |

IUPAC-Name |

2-hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C21H15F3O4/c22-21(23,24)15-5-3-6-16(11-15)28-12-14-4-1-2-7-17(14)13-8-9-19(25)18(10-13)20(26)27/h1-11,25H,12H2,(H,26,27) |

InChI-Schlüssel |

GBUJCCFRKREBDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Mcl-1 inhibitor 10" is not a universally recognized designation for a specific compound in the publicly available scientific literature. This guide will focus on the well-characterized mechanisms of potent and selective Mcl-1 inhibitors and will incorporate data for a representative compound designated as "compound 10" from a study on dual Mcl-1/Bcl-xL inhibitors where specific data is available.

Introduction: Mcl-1 as a Therapeutic Target

Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2] Mcl-1 is frequently overexpressed in a wide array of human cancers, including both hematologic malignancies and solid tumors, where it plays a significant role in tumor progression, survival, and resistance to conventional cancer therapies.[3][4] Its primary anti-apoptotic function is to sequester pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[2] This dependency of cancer cells on Mcl-1 for survival makes it a highly attractive target for the development of novel anticancer therapeutics. Mcl-1 inhibitors are a class of small molecules designed to specifically bind to Mcl-1 and disrupt its interaction with pro-apoptotic partners, thus reactivating the apoptotic cascade in cancer cells.[2]

The Core Mechanism of Mcl-1 in Apoptosis Regulation

The intrinsic pathway of apoptosis is tightly controlled by the balance between pro-survival and pro-apoptotic members of the Bcl-2 family at the outer mitochondrial membrane.[5] Mcl-1 exerts its pro-survival function by binding to the BH3 domain of pro-apoptotic proteins, primarily Bak and Bim, preventing their activation and subsequent oligomerization.[4][6] This sequestration is a key checkpoint in the regulation of apoptosis.

Upon receiving an apoptotic stimulus, BH3-only proteins (like Bim, Puma, and Noxa) are activated.[5] They can then bind to Mcl-1, displacing Bak.[4] The released and activated Bak can then form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[6] This initiates a caspase cascade, culminating in the execution of apoptosis.[6]

Mcl-1 inhibitors function as BH3 mimetics. They are designed to fit into the BH3-binding groove of Mcl-1, competitively displacing the pro-apoptotic proteins that are normally sequestered.[2] This liberation of Bak and other pro-apoptotic effectors triggers the downstream events of the apoptotic pathway.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Mcl-1 Inhibitor S63845: A Technical Guide

Disclaimer: The compound "Mcl-1 inhibitor 10" is not a standard nomenclature. This guide will focus on the well-characterized and potent Mcl-1 inhibitor, S63845 , as a representative example of a drug-like Mcl-1 inhibitor.

Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the development and sustained growth of various cancers, making it an attractive therapeutic target.[1] S63845 is a potent and selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in preclinical models of diverse cancers, including multiple myeloma, leukemia, and lymphoma.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of S63845.

Discovery and Optimization

The discovery of S63845 originated from a fragment-based screening effort that identified thienopyrimidine amino acids as initial hits.[3] These early fragments were promising but lacked selectivity. Through a structure-guided optimization process, utilizing nuclear magnetic resonance (NMR) and X-ray crystallography, the potency and selectivity of the compounds were systematically improved.[3] A key breakthrough in achieving high selectivity was the introduction of hindered rotation along a biaryl axis.[3] Furthermore, to enhance cellular activity, the negative charge of the anchoring carboxylate group was offset.[3] This iterative process of design and synthesis ultimately led to the identification of S63845, a compound with nanomolar binding affinity and potent, mechanism-based cellular efficacy.[3]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for S63845 is proprietary, the core scaffold is based on a thienopyrimidine core.[3][4] The synthesis involves the condensation of commercially available diketo compounds with thiosemicarbazide (B42300) to form a 1,3,5-triazine (B166579) thiol intermediate.[4] Subsequent nucleophilic addition of aromatic thiols with ethyl chloroacetate (B1199739) or aralkyl chloride, followed by ester-amide exchange, are key steps in the general synthetic route for this class of compounds.[4]

Mechanism of Action

S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[1][5] This binding competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax.[5][6] The release of Bak and Bax from Mcl-1 leads to their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[5][7] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria, initiating a caspase cascade that culminates in apoptosis.[5][8] The cytotoxic effects of S63845 are dependent on the presence of Bak and Bax.[1]

Quantitative Data

The following tables summarize the key quantitative data for S63845 from various preclinical studies.

Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins

| Protein | Binding Affinity (Kd, nM) | Assay Method |

| Human Mcl-1 | 0.19 | Not Specified |

| Human Bcl-2 | >10,000 | Fluorescence Polarization |

| Human Bcl-xL | >10,000 | Fluorescence Polarization |

| Mouse Mcl-1 | ~1.14 | Not Specified |

Data sourced from multiple references.[5][7][9] S63845 demonstrates high selectivity for human Mcl-1, with a binding affinity approximately six-fold higher than for mouse Mcl-1.[9][10]

Table 2: In Vitro Cellular Activity of S63845 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H929 | Multiple Myeloma | < 100 |

| AMO1 | Multiple Myeloma | < 100 |

| H146 | Small Cell Lung Cancer | Moderately Sensitive (100-1000) |

| RS4;11 | Acute Lymphoblastic Leukemia | Moderately Sensitive (100-1000) |

Data sourced from multiple references.[1][11] The sensitivity of cancer cell lines to S63845 correlates with their dependence on Mcl-1 for survival.[5]

Table 3: In Vivo Efficacy of S63845 in Xenograft Models

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) |

| H929 | Multiple Myeloma | 25 mg/kg, i.v. | 103% (regression) |

| AMO1 | Multiple Myeloma | 25 mg/kg, i.v. | 114% (regression) |

| huMcl-1;Eµ-Myc Lymphoma | Lymphoma | 12.5 mg/kg, i.v., 5 days | Cure in 60% of mice |

Data sourced from multiple references.[7][8][10]

Signaling Pathways and Experimental Workflows

Mcl-1 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway and its inhibition by S63845.

Caption: Mcl-1 signaling pathway in apoptosis regulation.

General Experimental Workflow for Mcl-1 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an Mcl-1 inhibitor like S63845.

Caption: General workflow for Mcl-1 inhibitor evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key methodologies used in the evaluation of S63845.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of an inhibitor to its target protein.

-

Reagents: Purified recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins. A fluorescently labeled BH3 peptide probe (e.g., from Bim or Bak).

-

Procedure:

-

A constant concentration of the fluorescently labeled BH3 peptide is incubated with varying concentrations of the Mcl-1 protein in a suitable buffer.

-

S63845 is serially diluted and added to the protein-peptide mixture.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration. The Ki (inhibition constant) can then be calculated from the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the on- and off-rates of inhibitor binding.

-

Reagents: Purified recombinant Mcl-1 protein. S63845.

-

Procedure:

-

The Mcl-1 protein is immobilized on a sensor chip.

-

A series of concentrations of S63845 in a running buffer are flowed over the chip surface.

-

The association (on-rate) and dissociation (off-rate) of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture based on the quantification of ATP.

-

Cell Seeding: Cancer cell lines (e.g., H929) are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: S63845 is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: The luminescent signal is read using a luminometer. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viable cells against the inhibitor concentration.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the inhibitor in a living organism.

-

Xenograft Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., H929). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Randomization and Treatment: Mice are randomized into treatment and control groups. S63845 is administered via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle solution.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula Volume = 0.5 x Length x Width² is typically used.

-

Toxicity Assessment: The general health of the mice, including body weight, is monitored throughout the study.

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated. In cases of tumor shrinkage, the percentage of regression is reported.

Conclusion

S63845 is a highly potent and selective Mcl-1 inhibitor that has demonstrated significant preclinical anti-cancer activity. Its discovery through a structure-guided approach and its well-defined mechanism of action make it a valuable tool for both basic research and clinical development. The experimental protocols and data presented in this guide provide a comprehensive overview of the key aspects of its preclinical evaluation, offering a solid foundation for researchers and drug development professionals working in the field of apoptosis and cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. | BioWorld [bioworld.com]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Core Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to inhibit apoptosis by sequestering pro-apoptotic proteins such as Bak and Bim.[1][2] In numerous hematological malignancies and solid tumors, the overexpression of Mcl-1 is a key factor in tumor cell survival and resistance to conventional therapies, making it a high-priority target for anticancer drug development.

This technical guide provides a comprehensive overview of the binding affinity and kinetics of several well-characterized small-molecule inhibitors of Mcl-1. As there is no specific, widely recognized "Mcl-1 inhibitor 10," this document focuses on a selection of potent and selective inhibitors that are frequently cited in research and development, serving as key examples in the field. We will delve into their quantitative binding data, the detailed experimental protocols used for their characterization, and the signaling pathways they modulate.

Data Presentation: Binding Affinity of Representative Mcl-1 Inhibitors

The efficacy of Mcl-1 inhibitors is fundamentally determined by their ability to bind to the BH3-binding groove of the Mcl-1 protein with high affinity and selectivity. The following table summarizes the quantitative binding data for several key Mcl-1 inhibitors.

| Inhibitor | Target | Assay Type | Binding Affinity (Kᵢ) | Binding Affinity (Kᵈ) | IC₅₀ | Selectivity | Reference |

| VU661013 | Human Mcl-1 | TR-FRET | 97 ± 30 pM | >400-fold vs. Bcl-xL, ~7.5-fold vs. Bcl-2 | [3] | ||

| Bcl-xL | FP | > 40 µM | [3] | ||||

| Bcl-2 | FP | 0.73 µM | [3] | ||||

| S63845 | Human Mcl-1 | Not Specified | 1.2 nM | 0.19 nM | >8,333-fold vs. Bcl-2/Bcl-xL | [3] | |

| A-1210477 | Mcl-1 | Not Specified | 0.454 nM | 26.2 nM | >100-fold vs. Bcl-2/Bcl-xL | [3] | |

| AZD5991 | Mcl-1 | FRET | 200 pM | 170 pM (SPR) | 0.72 nM | >10,000-fold vs. Bcl-2/Bcl-xL | |

| Compound 9 | Mcl-1 | TR-FRET | < 200 pM | [4][5] | |||

| Compound 18 | Mcl-1 | TR-FRET | < 200 pM | [4] | |||

| Compound 26 | Mcl-1 | TR-FRET | < 200 pM | >1000-fold vs Bcl-2/Bcl-xL | [4][5] | ||

| Bcl-2 | FPA | 1.8 µM | [4][5] | ||||

| Bcl-xL | FPA | 36 µM | [4][5] |

Experimental Protocols

The characterization of Mcl-1 inhibitors relies on a suite of robust biochemical and biophysical assays. Below are detailed methodologies for the key experiments used to determine binding affinity and kinetics.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common high-throughput method to measure the binding affinity of an inhibitor by quantifying its ability to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from Bak or Bim).

Principle: In the absence of an inhibitor, a terbium-labeled antibody binds to a tagged Mcl-1 protein (donor), which in turn binds to a dye-labeled BH3 peptide (acceptor). The proximity of the donor and acceptor allows for fluorescence resonance energy transfer upon excitation. A competitive inhibitor will displace the BH3 peptide, leading to a decrease in the FRET signal that is proportional to the inhibitor's binding affinity.[6]

Detailed Methodology:

-

Materials and Reagents:

-

Recombinant human Mcl-1 protein (e.g., His-tagged).

-

Terbium-labeled anti-His antibody (donor).

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak-BH3) (acceptor).

-

Assay Buffer: PBS, 0.01% Tween-20, or similar.

-

Test compounds (Mcl-1 inhibitors) serially diluted in DMSO.

-

384-well, low-volume, non-binding microplates.

-

A plate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Compound Preparation: Prepare a 12-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reagent Preparation: Prepare a master mix containing the Mcl-1 protein, the labeled BH3 peptide, and the terbium-labeled antibody in the assay buffer at 2x the final desired concentration.

-

Assay Plate Setup: Dispense the diluted inhibitor solutions into the wells of the 384-well plate. Include positive controls (DMSO, no inhibitor) for maximum FRET and negative controls (assay buffer only) for background signal.

-

Reaction Initiation: Add the master mix to all wells.

-

Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. Set the reader to excite the terbium donor (e.g., at 340 nm) and measure the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 520 nm for FITC) after a suitable delay (e.g., 100 µs).

-

Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, Kd) of the interaction between an inhibitor and Mcl-1.[6]

Principle: Mcl-1 protein (the ligand) is immobilized on a sensor chip. When a solution containing the inhibitor (the analyte) flows over the surface, binding occurs, causing a change in the refractive index at the sensor surface. This change is detected in real-time as a change in resonance units (RU). The rate of increase in RU corresponds to the association rate, and the rate of decrease upon washing with buffer corresponds to the dissociation rate.

Detailed Methodology:

-

Materials and Reagents:

-

SPR instrument (e.g., Biacore).

-

Sensor chips (e.g., CM5).

-

Recombinant Mcl-1 protein.

-

Immobilization Buffer: 10 mM sodium acetate, pH 5.0.

-

Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

-

Test compounds serially diluted in running buffer.

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.

-

-

Procedure:

-

Surface Preparation:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Immobilize the Mcl-1 protein to the surface via amine coupling in the immobilization buffer. Aim for a low to medium density to avoid mass transport limitations.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Binding:

-

Inject a series of concentrations of the test inhibitor (analyte) over the immobilized Mcl-1 surface and a reference flow cell (without Mcl-1 or with an irrelevant protein).

-

Monitor the change in SPR signal (sensorgram) over time to observe the association phase.

-

-

Dissociation:

-

Switch the flow back to the running buffer to initiate the dissociation phase and monitor the decrease in the SPR signal.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove any remaining bound analyte before the next injection.

-

-

Data Analysis:

-

Subtract the reference channel sensorgram from the active channel sensorgram to correct for bulk refractive index changes.

-

Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. This will yield the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).

-

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single label-free experiment.

Principle: A solution of the inhibitor is titrated into a sample cell containing the Mcl-1 protein. The heat change upon binding is measured relative to a reference cell. The magnitude of the heat change at each injection is proportional to the amount of binding occurring until the protein becomes saturated.

Detailed Methodology:

-

Materials and Reagents:

-

Isothermal titration calorimeter.

-

Highly purified and concentrated Mcl-1 protein and inhibitor.

-

Dialysis buffer (e.g., phosphate (B84403) or Tris buffer with NaCl). Both the protein and inhibitor must be in the exact same buffer to minimize heats of dilution.

-

-

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the Mcl-1 protein against the chosen ITC buffer.

-

Dissolve the inhibitor in the final dialysis buffer. It is critical that the buffer for the protein and inhibitor are identical.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Load the Mcl-1 solution into the sample cell and the inhibitor solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, spaced injections (e.g., 2-10 µL) of the inhibitor into the Mcl-1 solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).

-

-

Mandatory Visualizations

Signaling Pathway: Mcl-1 in Apoptosis Regulation

Caption: Mechanism of Mcl-1 in apoptosis and its reversal by a selective inhibitor.

Experimental Workflow for Mcl-1 Inhibitor Characterization

Caption: A general workflow for the discovery and characterization of Mcl-1 inhibitors.

References

- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Introduction: The Critical Role of Mcl-1 in Cancer and the Dawn of Selective Inhibition

An In-depth Technical Guide: The Structural Basis of Mcl-1 Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a pivotal pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins are the master regulators of the intrinsic (or mitochondrial) pathway of apoptosis. Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic effector proteins, primarily Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating programmed cell death.[1][2][3][4]

In many human cancers, including multiple myeloma, acute myeloid leukemia (AML), and various solid tumors, the gene encoding Mcl-1 is frequently amplified, or the protein is overexpressed.[5][6][7] This overexpression is a key mechanism of tumorigenesis and a major contributor to resistance against a wide array of anti-cancer therapies, including conventional chemotherapy and even other targeted agents like the Bcl-2 inhibitor venetoclax.[1][6][8][9] Consequently, the direct and selective inhibition of Mcl-1 has emerged as a highly promising therapeutic strategy.

The development of small molecules that act as "BH3 mimetics" has been a landmark achievement in cancer therapy. These molecules bind to the BH3-binding groove on pro-survival proteins, mimicking the action of pro-apoptotic BH3-only proteins (like Bim and Noxa), thereby liberating Bak and Bax to trigger apoptosis.[1] However, achieving selectivity for Mcl-1 over its close homologues, such as Bcl-2 and Bcl-xL, has been a significant challenge due to the conserved nature of the BH3-binding groove. This guide elucidates the structural features that differentiate the Mcl-1 binding pocket and details how leading clinical-stage inhibitors exploit these differences to achieve potent and selective inhibition.

The Structural Blueprint for Mcl-1 Selectivity

The ability to selectively target Mcl-1 hinges on exploiting the subtle but critical differences in the topography and chemical environment of its BH3-binding groove compared to other Bcl-2 family members like Bcl-xL.

The Mcl-1 BH3-Binding Groove: A Unique Landscape

Like other pro-survival proteins, Mcl-1 possesses a hydrophobic groove on its surface that accommodates the α-helical BH3 domain of pro-apoptotic proteins. This groove is comprised of four key hydrophobic pockets, often designated P1, P2, P3, and P4.[5] Selective inhibitors must position their chemical moieties to optimally engage these pockets.

Key structural differences between Mcl-1 and Bcl-xL that form the basis for inhibitor selectivity include:

-

A More Permissive P2 Pocket: The P2 pocket of Mcl-1 is wider and more flexible than the corresponding pocket in Bcl-xL. This allows Mcl-1 to accommodate bulkier residues and provides a key opportunity for inhibitor design.

-

Distinct Residues Flanking the Groove: The amino acid composition surrounding the canonical binding pockets differs. For instance, mutational analyses have shown that positions flanking the core hydrophobic pockets are more permissive for Mcl-1 binding compared to Bcl-xL, allowing for additional interactions that can be exploited to enhance selectivity.[8][10]

-

Plasticity and Induced Fit: Recent structural studies of clinical-stage inhibitors like AMG-176, AZD5991, and S64315 have revealed a remarkable plasticity in the Mcl-1 binding groove.[11] These highly rigid, often macrocyclic, inhibitors are pre-organized in their bioactive conformation and can induce a deepening of the binding pocket upon engagement.[11] This "induced-fit" mechanism, which is not as readily achievable with other Bcl-2 family proteins, is a cornerstone of modern Mcl-1 inhibitor design.[11]

Hallmarks of a Selective Mcl-1 Inhibitor

Co-crystal structures of inhibitors bound to Mcl-1 reveal a common interaction pattern. For example, the structure of S63845 in complex with Mcl-1 shows the molecule occupying the P2 and P4 hydrophobic pockets and making a critical interaction with a conserved arginine residue (Arg263).[2][3] The design of many selective inhibitors, including S63845 and its successors, involves a core scaffold (e.g., thienopyrimidine) that anchors the molecule in the groove, with specific chemical extensions designed to exploit the unique topography of the Mcl-1 pockets.[12] The introduction of hindered rotation along a biaryl axis has been a successful strategy to confer high selectivity.[12]

Quantitative Analysis of Mcl-1 Inhibitor Selectivity

The efficacy and safety of a BH3 mimetic are defined by its potency towards the intended target and its selectivity against off-target family members. The data below summarizes the binding affinities for several leading selective Mcl-1 inhibitors.

Table 1: Binding Affinities of Selective Mcl-1 Inhibitors Across the Bcl-2 Family

| Inhibitor | Target Protein | Binding Affinity (K_i / K_d, nM) | Assay Type | Selectivity (Fold vs. Mcl-1) |

| S63845 | Mcl-1 | 0.19 | SPR (K_d) | - |

| Bcl-2 | No discernible binding | SPR | >10,000 | |

| Bcl-xL | No discernible binding | SPR | >10,000 | |

| AZD5991 | Mcl-1 | 0.13 | Ki | - |

| Bcl-2 | 6,800 | Ki | ~52,300 | |

| Bcl-xL | 18,000 | Ki | ~138,460 | |

| Bcl-w | 25,000 | Ki | ~192,300 | |

| Bfl-1 | 12,000 | Ki | ~92,300 | |

| AMG-176 | Mcl-1 | 0.06 - 0.13 | Ki | - |

| Bcl-2 | Minimal binding | - | High | |

| Bcl-xL | Minimal binding | - | High |

Data compiled from multiple sources.[1][2][13][14][15][16]

Table 2: Publicly Available Co-crystal Structures of Mcl-1 with Selective Inhibitors

| Inhibitor | PDB ID |

| S63845 | 5LOF |

| S64315 (MIK665) | 6YBL |

| AZD5991 | 6FS0 |

| AMG-176 Analogue (AM-8621) | 6OQB |

| A-1210477 Lead Compound | 5VKC |

PDB IDs sourced from ResearchGate.[5]

Key Experimental Protocols for Characterizing Mcl-1 Inhibitors

The determination of inhibitor potency, selectivity, and mechanism of action relies on a suite of biophysical and cell-based assays.

Fluorescence Polarization (FP) Assay for Binding Affinity (IC₅₀)

This competitive binding assay is a primary screening method to measure how effectively a compound displaces a fluorescently-labeled BH3 peptide (e.g., from the Bak protein) from the Mcl-1 binding groove.

-

Principle: A small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, and polarization increases. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.

-

Methodology:

-

Reagents: Recombinant human Mcl-1 protein, a fluorescently-labeled BH3 peptide probe (e.g., FITC-Bak), and the test inhibitor.

-

Procedure: A fixed concentration of Mcl-1 and the fluorescent probe are incubated to form a complex, establishing a high polarization signal.

-

Titration: The test inhibitor is serially diluted and added to the Mcl-1/probe complex.

-

Measurement: After reaching equilibrium, fluorescence polarization is measured using a plate reader.

-

Data Analysis: The data are plotted as polarization versus inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to displace 50% of the bound probe, is determined by fitting the dose-response curve. Selectivity is determined by running parallel assays with other Bcl-2 family proteins (Bcl-2, Bcl-xL, etc.).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (K_d)

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., Mcl-1 protein) is immobilized on the chip, and the other (the inhibitor) is flowed over the surface. Binding changes the mass at the surface, which alters the refractive index, generating a measurable signal (response units).

-

Methodology:

-

Immobilization: Recombinant Mcl-1 is covalently coupled to the surface of a sensor chip.

-

Association: A series of concentrations of the inhibitor are injected and flowed over the chip surface, and the binding is monitored in real-time to determine the association rate constant (k_on).

-

Dissociation: Buffer is flowed over the chip to wash away the inhibitor, and the dissociation of the inhibitor from Mcl-1 is monitored to determine the dissociation rate constant (k_off).

-

Data Analysis: The equilibrium dissociation constant (K_d) is calculated as the ratio of the rate constants (k_off / k_on).

-

Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

Co-IP is used to confirm that the inhibitor disrupts the Mcl-1/pro-apoptotic protein interaction within a cellular context.

-

Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 and any proteins bound to it from a cell lysate. The presence of pro-apoptotic partners (like Bak) in the pull-down is then assessed by Western blotting.

-

Methodology:

-

Cell Treatment: Mcl-1-dependent cells (e.g., MOLP-8 myeloma cells) are treated with the inhibitor or a vehicle control (DMSO) for a specified time.[17]

-

Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an anti-Mcl-1 antibody overnight. Protein A/G magnetic beads are then added to capture the antibody-Mcl-1 complexes.

-

Washing & Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blot Analysis: The eluted samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is probed with antibodies against Mcl-1 and its binding partners (e.g., Bak) to determine if the inhibitor successfully disrupted the interaction. A reduction in the amount of Bak co-precipitated with Mcl-1 in inhibitor-treated cells indicates on-target activity.

-

X-ray Crystallography for Structural Determination

Solving the co-crystal structure of an inhibitor bound to Mcl-1 provides the ultimate atomic-level detail of the binding mode, guiding further structure-based drug design.

-

Principle: A high-quality crystal of the protein-inhibitor complex is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be built and refined.

-

Methodology:

-

Protein Expression & Purification: A construct of Mcl-1 suitable for crystallization is expressed (typically in E. coli) and purified to high homogeneity.

-

Complex Formation: The purified Mcl-1 is incubated with a molar excess of the inhibitor.

-

Crystallization: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, salts, temperature).

-

Data Collection: Once suitable crystals are grown, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Solution & Refinement: The diffraction data is processed to solve the three-dimensional structure of the complex, revealing the precise orientation and key molecular interactions of the inhibitor within the Mcl-1 binding groove.[11][18][19][20]

-

Visualizing Key Pathways and Processes

The following diagrams illustrate the core concepts of Mcl-1 function, inhibitor evaluation, and the structural basis of selectivity.

Caption: Intrinsic apoptosis pathway and Mcl-1 inhibitor action.

References

- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determinants of BH3 binding specificity for Mcl-1 versus Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. AZD5991 [openinnovation.astrazeneca.com]

- 15. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

The Role of Mcl-1 Inhibitor 10 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to sequester pro-apoptotic proteins, particularly Bak and Bax, thereby preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway.[1][3][4][5] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[2][6] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. This guide focuses on the role and mechanism of a specific small molecule, Mcl-1 inhibitor 10, in inducing MOMP.

Mechanism of Action of this compound

This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of the Mcl-1 protein.[2][5] This action displaces pro-apoptotic proteins that are normally sequestered by Mcl-1. The released Bak and Bax are then free to homo-oligomerize on the outer mitochondrial membrane, forming pores that lead to MOMP.[3][4] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade and executing apoptosis.[1][7]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and related compounds for comparative analysis.

| Compound | Target | Assay Type | Ki (nM) | GI50 (nM) | Cell Line | Notes |

| Inhibitor 10 | Mcl-1 | TR-FRET Binding Assay | < 0.2 | - | - | Demonstrates potent binding affinity. |

| Inhibitor 10 | - | Growth Inhibition | - | 187 | NCI-H929 | Shows cellular antiproliferative activity.[6][8] |

| Inhibitor 9 | Mcl-1 | TR-FRET Binding Assay | < 0.2 | - | - | Precursor to Inhibitor 10.[6][8] |

| Inhibitor 9 | - | Growth Inhibition | - | 120 | NCI-H929 | [6][8] |

| Inhibitor 18 | Mcl-1 | TR-FRET Binding Assay | 0.09 - 0.28 | - | - | An analog of Inhibitor 10 with improved cellular potency.[6][8] |

| Inhibitor 18 | - | Growth Inhibition | - | 37 | NCI-H929 | [6][8] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; Ki: Inhibition Constant; GI50: 50% Growth Inhibition concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Mcl-1-mediated apoptosis and a typical experimental workflow to assess the impact of this compound on MOMP.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preclinical Evaluation of Mcl-1 Inhibitors in Hematological Malignancies: A Technical Guide

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for numerous hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and various lymphomas.[1] Its overexpression is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional cancer therapies.[1][2][3] Consequently, the development of specific Mcl-1 inhibitors, a class of BH3 mimetics, represents a promising therapeutic strategy.[2][4] These agents function by binding to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bim, thereby unleashing the mitochondrial apoptosis pathway.[4][5]

This technical guide provides an in-depth overview of the preclinical evaluation of potent Mcl-1 inhibitors, using data from extensively studied compounds such as AZD5991, AMG-176, and S63845 as exemplars. It covers quantitative efficacy data, detailed experimental methodologies, and the core signaling pathways involved.

Data Presentation: Efficacy of Mcl-1 Inhibitors

The preclinical efficacy of Mcl-1 inhibitors has been demonstrated across a wide range of hematological cancer models, both as monotherapy and in combination with other anti-cancer agents.

Table 1: In Vitro Efficacy of Selected Mcl-1 Inhibitors

| Inhibitor | Cancer Type | Cell Line / Model | Potency Metric | Value | Reference |

|---|---|---|---|---|---|

| AZD5991 | Multiple Myeloma | MOLP-8 | Caspase EC50 (6h) | 33 nM | [6] |

| AML | MV4;11 | Caspase EC50 (6h) | 24 nM | [6] | |

| Multiple Myeloma | Panel of 19 MM cell lines | Caspase EC50 < 100nM | 7/19 lines | [6] | |

| AML | Panel of 22 AML cell lines | Caspase EC50 < 100nM | 6/22 lines | [6] | |

| Multiple Myeloma | Primary patient cells (n=48) | Annexin V EC50 (24h) < 100nM | 34/48 samples | [6] | |

| AMG-176 | Chronic Lymphocytic Leukemia | Primary CLL cells (n=74) | % Cell Death (24h) | 30% @ 100 nM, 45% @ 300 nM | [7][8] |

| GCB-DLBCL | OCI-LY1 | IC50 (48h) | 0.21 µM | [9] | |

| ABC-DLBCL | TMD8 | IC50 (48h) | 1.45 µM | [9] | |

| S63845 | Multiple Myeloma | MM.1S | IC50 | Low nM range | [5][10] |

| | Lymphoma | Eµ-Myc lymphoma cells (humanized Mcl-1) | IC50 | ~25 nM |[11] |

Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Administration | Key Finding | Reference |

|---|---|---|---|---|

| AZD5991 | MOLP-8 (MM) | Single 60 or 100 mg/kg dose | Complete tumor regression | [12][13] |

| AML Xenograft | Single tolerated dose | Complete tumor regression | [12][14] | |

| AMG-176 | Pediatric ALL PDX | Oral administration | Modest activity; best response was stable disease | [15] |

| S63845 | RPMI-8226 (MM) | 12.5 mg/kg IV, weekly | Significant tumor growth inhibition | [10] |

| | Eµ-Myc Lymphoma (in humanized Mcl-1 mice) | Monotherapy | Long-term remission in ~60% of mice |[16] |

Table 3: Preclinical Combination Studies

| Mcl-1 Inhibitor | Combination Agent | Cancer Type | Result | Reference |

|---|---|---|---|---|

| AZD5991 | Venetoclax (B612062) (Bcl-2 inhibitor) | AML, MM, NHL | Enhanced antitumor activity | [2][6] |

| Bortezomib (Proteasome inhibitor) | Multiple Myeloma | Enhanced antitumor activity | [2][6] | |

| AMG-176 | Venetoclax (Bcl-2 inhibitor) | CLL, B-cell Lymphoma | Additive or synergistic cell death | [9][17] |

| Doxorubicin | B-cell Lymphoma | Remarkable synergy | [9] | |

| S63845 | Venetoclax (Bcl-2 inhibitor) | Multiple Myeloma | Potent in vivo anti-myeloma activity | [10] |

| | Cyclophosphamide | Eµ-Myc Lymphoma | Long-term remission in almost 100% of mice |[16] |

Signaling Pathways and Mechanism of Action

Mcl-1 is a central regulator of the intrinsic, or mitochondrial, pathway of apoptosis. It sequesters pro-apoptotic proteins, preventing the permeabilization of the outer mitochondrial membrane and subsequent cell death.

Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to a hydrophobic groove on Mcl-1. This action displaces pro-apoptotic proteins like Bak, which are then free to oligomerize and trigger mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis.[4][5] A unique feature of some Mcl-1 inhibitors is the paradoxical stabilization of the Mcl-1 protein itself, a phenomenon linked to altered ubiquitination and deubiquitination processes.[18][19]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate preclinical assessment of Mcl-1 inhibitors.

-

Objective: To determine the cytotoxic and pro-apoptotic effects of the Mcl-1 inhibitor on cancer cell lines and primary patient samples.

-

Methodology (Cell Viability):

-

Cell Plating: Seed hematological malignancy cells (e.g., MOLP-8, MV4-11, primary CLL cells) in 96-well plates at a density of 1-5 x 10^4 cells/well.

-

Treatment: Add the Mcl-1 inhibitor at various concentrations (e.g., a 10-point serial dilution from 10 µM to 1 pM) and incubate for a specified duration (e.g., 24, 48, 72 hours).[15]

-

Quantification: Add a viability reagent such as AlamarBlue or CellTiter-Glo® and incubate as per the manufacturer's instructions. Measure fluorescence or luminescence using a plate reader.

-

Analysis: Normalize data to vehicle-treated controls (e.g., DMSO) and calculate IC50 values using non-linear regression analysis.

-

-

Methodology (Apoptosis - Annexin V/PI Staining):

-

Treatment: Treat cells with the inhibitor as described above for a shorter duration (e.g., 6-24 hours).

-

Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

Analysis: Quantify the percentage of apoptotic cells and calculate EC50 values.[6]

-

-

Objective: To confirm the on-target mechanism by assessing Mcl-1 pathway protein levels and interactions.

-

Methodology (Western Blot):

-

Lysate Preparation: Treat cells with the inhibitor for various time points (e.g., 1, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against Mcl-1, Bcl-2, Bak, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).[13] Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.

-

-

Methodology (Co-Immunoprecipitation - Co-IP):

-

Lysate Preparation: Treat cells with the inhibitor for a short duration (e.g., 15-60 minutes). Lyse cells in a non-denaturing IP lysis buffer.[13]

-

Immunoprecipitation: Pre-clear lysates with protein A/G agarose (B213101) beads. Incubate the supernatant with an antibody against Mcl-1 overnight.[10] Add protein A/G beads to pull down the Mcl-1 protein complexes.

-

Analysis: Wash the beads extensively, elute the bound proteins, and analyze the eluate by Western blotting using antibodies against Bak, Bim, or other relevant binding partners.[10][13] A decrease in the co-precipitated protein indicates target engagement.

-

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the Mcl-1 inhibitor in a living organism.

-

Methodology:

-

Model System: Use immunodeficient mice (e.g., SCID or NSG) for establishing xenografts.[13]

-

Tumor Implantation: Implant human hematological cancer cells (e.g., 5-10 x 10^6 MOLP-8 or RPMI-8226 cells) either subcutaneously into the flank or intravenously for a disseminated disease model.[10][13]

-

Treatment: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize mice into treatment and vehicle control groups. Administer the Mcl-1 inhibitor via a clinically relevant route (e.g., intravenous or oral) at various doses and schedules (e.g., once weekly).[10]

-

Efficacy Assessment: Monitor tumor volume (for subcutaneous models) using calipers and body weight (as a measure of toxicity) regularly. For disseminated models, monitor disease burden using bioluminescence imaging and overall survival.

-

Pharmacodynamic Analysis: At study termination or at specific time points post-dose, tumors can be harvested to assess target engagement via Western blot (e.g., for cleaved caspase-3) or Co-IP.[13]

-

Preclinical Evaluation Workflow

The preclinical assessment of a novel Mcl-1 inhibitor typically follows a structured, multi-stage workflow to build a comprehensive data package for potential clinical translation.

References

- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 6. AZD5991 [openinnovation.astrazeneca.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. research.monash.edu [research.monash.edu]

- 13. ashpublications.org [ashpublications.org]

- 14. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 15. ashpublications.org [ashpublications.org]

- 16. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

Mcl-1 Inhibition and its Role in Bax/Bak Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Myeloid cell leukemia-1 (Mcl-1) protein in apoptosis and the mechanism by which its inhibition leads to the activation of the pro-apoptotic proteins Bax and Bak. A comprehensive understanding of this pathway is crucial for the development of novel cancer therapeutics.

Core Concept: Mcl-1 as a Gatekeeper of Apoptosis

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its primary function is to sequester and inhibit pro-apoptotic effector proteins, primarily Bak and to a lesser extent Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[3][4]

Mcl-1 inhibitors are a class of therapeutic agents designed to specifically bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins. This disruption liberates Bax and Bak, allowing them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][5]

Signaling Pathways of Mcl-1 Mediated Apoptosis

The intricate signaling network governing Mcl-1's function and the consequences of its inhibition are visualized below.

Caption: Mcl-1 signaling pathway and the mechanism of its inhibitors.

Quantitative Data on Mcl-1 Inhibition and Bak/Bax Activation

The efficacy of Mcl-1 inhibitors is often quantified by their ability to induce apoptosis and activate Bax/Bak. The following table summarizes key quantitative findings from the literature.

| Mcl-1 Inhibitor / Condition | Cell Line(s) | Effect on Bak/Bax Activation | Quantitative Measurement | Reference |

| Mcl-1 siRNA knockdown | HCT116 Bax-deficient | Bak activation (N-terminus exposure) | 33% of cells showed Bak activation | [6] |

| Mcl-1 siRNA knockdown + TRAIL | DU145 Bax-deficient | Bak activation (N-terminus exposure) | 44% of cells showed Bak activation | [6][7] |

| AZD5991 | Non-Hodgkin Lymphoma (NHL) cells | Mitochondrial depolarization | Decrease in JC-1 aggregates (PE fluorescence) | [5] |

| S63845 | HeLa, H23 | Bak-dependent cell death | BAK knockout significantly reduced cell death | [8] |

| UV irradiation | HeLa | Mcl-1 degradation and subsequent Bak/Bax activation | Rapid Mcl-1 degradation precedes Bak/Bax activation | [9] |

Key Experimental Protocols

Accurate assessment of Mcl-1 inhibitor efficacy relies on robust experimental methodologies. Detailed protocols for key assays are provided below.

Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction

This protocol determines the extent to which an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and Bak.

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Lysis: Lyse cells in CHAPS lysis buffer (10 mmol/L HEPES, pH 7.4; 150 mmol/L NaCl; 1% CHAPS) containing protease inhibitors.[10]

-

Immunoprecipitation: Incubate 500 µg of protein lysate with an anti-Mcl-1 antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads three times with CHAPS lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bak and Mcl-1.

-

Analysis: A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in inhibitor-treated cells compared to control indicates disruption of the Mcl-1/Bak complex.

Flow Cytometry for Bak/Bax Activation

This method utilizes conformation-specific antibodies to detect the activated forms of Bak and Bax.

Workflow Diagram:

Caption: Workflow for Flow Cytometry analysis of Bak/Bax activation.

Methodology:

-

Cell Treatment: Treat cells with the Mcl-1 inhibitor for the desired time.

-

Harvest and Fix: Harvest cells and fix with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., saponin (B1150181) or digitonin) to allow antibody entry.

-

Primary Antibody Staining: Incubate the cells with a conformation-specific primary antibody that recognizes the activated form of Bak (e.g., clone AB-1) or Bax (e.g., clone 6A7).[10]

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells positive for activated Bak or Bax.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the depolarization of the mitochondrial membrane, a key event downstream of Bax/Bak activation.

Methodology:

-

Cell Treatment: Treat cells with the Mcl-1 inhibitor.

-

Staining: Incubate the cells with a potentiometric dye such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[5]

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.[5]

Conclusion

The inhibition of Mcl-1 represents a promising therapeutic strategy for a variety of cancers. By disrupting the sequestration of pro-apoptotic proteins, particularly Bak, Mcl-1 inhibitors trigger the intrinsic apoptotic pathway, leading to cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to effectively evaluate the efficacy of novel Mcl-1 targeted therapies and to further elucidate the intricate mechanisms governing apoptosis.

References

- 1. Mcl-1 promotes survival of thymocytes by inhibition of Bak in a pathway separate from Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mcl-1 expression and JNK activation induces a threshold for apoptosis in Bcl-xL-overexpressing hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Endogenous Bak inhibitors Mcl-1 and Bcl-xL: differential impact on TRAIL resistance in Bax-deficient carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of BAK and BAX activation or MMP [bio-protocol.org]

Investigating the Pharmacodynamics of Mcl-1 Inhibitor UMI-77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies. UMI-77 represents a promising therapeutic agent by directly targeting this critical survival protein, thereby inducing apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Pharmacodynamic Profile of UMI-77

UMI-77 exerts its anti-cancer effects by binding to the BH3-binding groove of Mcl-1 with high selectivity, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[1] This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[2][3]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of UMI-77.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Ki) | 490 nM | Cell-free assay | [2][3] |

| IC50 (Cell Growth) | 3.4 µM | BxPC-3 (Pancreatic) | [2] |

| 4.4 µM | Panc-1 (Pancreatic) | [2] | |

| 12.5 µM | MiaPaCa-2 (Pancreatic) | [2] | |

| 16.1 µM | AsPC-1 (Pancreatic) | [2] | |

| In Vivo Efficacy | Significant tumor growth inhibition | BxPC-3 Xenograft | [2][4] |

Table 1: In Vitro and In Vivo Pharmacodynamics of UMI-77

| Bcl-2 Family Member | Binding Affinity (Ki) | Reference |

| Mcl-1 | 0.49 µM | [5] |

| BFL-1/A1 | 5.33 µM | [5] |

| BCL-W | 8.19 µM | [5] |

| BCL-2 | 23.83 µM | [5] |

| BCL-XL | 32.99 µM | [5] |

Table 2: Selectivity Profile of UMI-77 Against Bcl-2 Family Proteins

Signaling Pathways and Mechanism of Action

UMI-77's mechanism of action centers on the disruption of the Mcl-1 survival signaling pathway, leading to the induction of apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity of UMI-77 to Mcl-1 and other Bcl-2 family proteins.

Protocol:

-

Protein and Probe Preparation: Recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FAM-BID) are diluted in an assay buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).[6]

-

Competition Assay: A fixed concentration of Mcl-1 protein and the fluorescent probe are incubated with increasing concentrations of UMI-77 in a black microplate.

-

Incubation: The plate is incubated at room temperature for 3 hours to reach equilibrium.[6]

-

Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).[6]

-

Data Analysis: The IC50 values are determined by nonlinear regression fitting of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

Cellular Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells treated with UMI-77.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., BxPC-3) are cultured to 70-80% confluency and then treated with various concentrations of UMI-77 or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

-

Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of UMI-77 in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., BxPC-3) are subcutaneously injected into immunocompromised mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives UMI-77 (e.g., 60 mg/kg, intravenously) on a specified schedule, while the control group receives a vehicle.[4][7]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as Western blotting for apoptosis markers or immunohistochemistry.[2]

Conclusion

UMI-77 is a selective Mcl-1 inhibitor that effectively induces apoptosis in cancer cells, particularly those dependent on Mcl-1 for survival. Its ability to disrupt the Mcl-1/pro-apoptotic protein interaction and its demonstrated in vivo efficacy make it a compelling candidate for further preclinical and clinical development in the treatment of various cancers, including pancreatic cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation of UMI-77 and other Mcl-1 inhibitors.

References

- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

Early-Stage In Vivo Studies of Mcl-1 Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vivo studies of Mcl-1 inhibitor "10". It is important to note that the designation "Mcl-1 inhibitor 10" has been attributed to at least two distinct compounds in scientific literature: UMI-77 and AM-8621 . This guide will address the available data for both molecules to ensure comprehensive coverage for the research community.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, frequently overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy. Inhibition of Mcl-1 has emerged as a promising therapeutic strategy. This document details the preclinical in vivo evaluation of two notable Mcl-1 inhibitors, UMI-77 and AM-8621, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vivo and in vitro quantitative data for UMI-77 and AM-8621.

Table 1: In Vivo Efficacy of Mcl-1 Inhibitor UMI-77

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| BxPC-3 Xenograft (SCID mice) | Pancreatic Cancer | 60 mg/kg, i.v., 5 days/week for 2 weeks | 56-65% | [1][2] |

Table 2: In Vitro Activity of Mcl-1 Inhibitor UMI-77

| Assay | Parameter | Value | Reference |

| Binding Affinity | Ki for Mcl-1 | 490 nM | [3][4][5] |

| Protein Interaction | IC50 for disruption of Mcl-1/Bax interaction | 1.43 µM | [1] |

| Cell Growth Inhibition | IC50 in BxPC-3 cells | 3.4 µM | [4] |

| Cell Growth Inhibition | IC50 in Panc-1 cells | 4.4 µM | [4] |

Table 3: In Vitro Activity of Mcl-1 Inhibitor AM-8621

| Assay | Parameter | Value | Reference |

| Binding Affinity | Ki for Mcl-1 | Picomolar range | [6] |

| Protein Interaction | IC50 for disruption of Mcl-1/BAK interaction | 43 nM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols for the in vivo studies cited.

Pancreatic Cancer Xenograft Model (UMI-77)

Objective: To evaluate the in vivo anti-tumor efficacy of UMI-77 in a pancreatic cancer model.

Animal Model:

-

Species: Severe Combined Immunodeficient (SCID) mice.[2]

-

Cell Line: BxPC-3 human pancreatic adenocarcinoma cells.[2][3]

Tumor Implantation:

-

BxPC-3 cells are cultured in appropriate media to maintain exponential growth.[7]

-

A suspension of 1 x 10^6 BxPC-3 cells in a mixture of media and Matrigel is prepared.[7]

-

The cell suspension is injected subcutaneously into the flank of each mouse.[7]

-

Tumors are allowed to grow to a palpable size (e.g., approximately 60 mg or 75-100 mm³).[2][7]

Drug Administration and Monitoring:

-

Mice are randomized into treatment and vehicle control groups.[2]

-

UMI-77 is formulated for intravenous (i.v.) injection.

-

The treatment group receives 60 mg/kg of UMI-77 i.v. for five consecutive days per week for two weeks.[1][2]

-

The control group receives the vehicle on the same schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Animal body weight is monitored as an indicator of toxicity.[2]

Hematologic Malignancy Xenograft Models (AM-8621)

Objective: To assess the in vivo efficacy of AM-8621 in models of multiple myeloma and acute myeloid leukemia.

Animal Models:

-

Species: Immunocompromised mice (e.g., SCID or NOD/SCID).

-

Cell Lines:

Study Design (General):

-

For subcutaneous models, cancer cells are implanted as described in the pancreatic cancer model.

-

For disseminated AML models, cells are often injected intravenously to better mimic the human disease state.[9]

-

Once tumors are established or the disease is systemic, animals are randomized into treatment groups.

-

AM-8621 is administered, and efficacy is assessed by measuring tumor volume, monitoring disease progression markers, or evaluating overall survival.

Visualizations: Signaling Pathways and Workflows

Mcl-1's Role in Apoptosis Regulation

Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins like Bim and Bak, preventing them from triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, liberating pro-apoptotic proteins and initiating the apoptotic cascade.

Caption: Mcl-1 Signaling Pathway in Apoptosis.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of an Mcl-1 inhibitor in a subcutaneous xenograft mouse model.

Caption: Experimental Workflow for In Vivo Xenograft Studies.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Mcl-1 Inhibitor Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary role is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins such as Bak and Bim.[1][2] In many cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, which contributes to tumor cell survival and resistance to conventional therapies.[1][2] This makes Mcl-1 a compelling target for the development of novel anticancer drugs. Mcl-1 inhibitors are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering cancer cell death.[1][2]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Mcl-1 inhibitors.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a key regulator of the intrinsic apoptosis pathway.[3] It prevents apoptosis by binding to the pro-apoptotic proteins BAX and BAK, thereby inhibiting their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[4] The release of cytochrome c and other apoptogenic factors from the mitochondria is thus prevented, blocking the activation of caspases and execution of apoptosis. Mcl-1 inhibitors block the binding of Mcl-1 to BAX and BAK, freeing them to induce apoptosis.[2]

Caption: Mcl-1 signaling pathway in apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Protocol:

-

Cell Treatment: Seed and treat cells with the Mcl-1 inhibitor as described for the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[1]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[1]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-